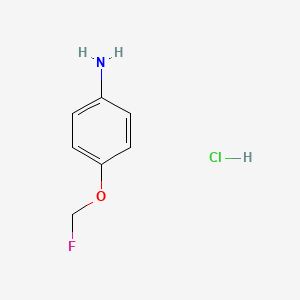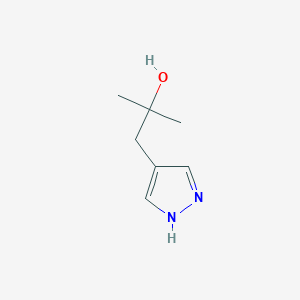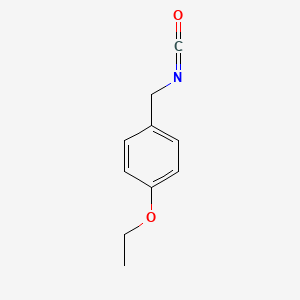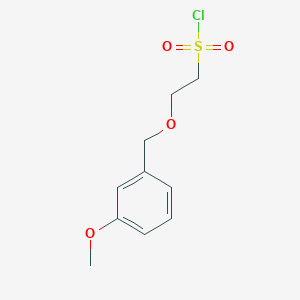
4-(Fluoromethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethoxy)aniline hydrochloride: is an organic compound with the molecular formula C7H8ClFNO It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethoxy)aniline hydrochloride typically involves the following steps:
Starting Material: The process begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, resulting in chlorodifluoromethoxybenzene.
Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction: Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene yields 4-(Fluoromethoxy)aniline.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Fluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 4-(Fluoromethoxy)aniline hydrochloride is used as a building block in organic synthesis. It is a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It serves as a model compound to understand the interaction of fluorinated aromatic compounds with biological molecules .
Medicine: Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of 4-(Fluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The fluoromethoxy group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(Difluoromethoxy)aniline: This compound has two fluorine atoms in the methoxy group, which can alter its chemical and biological properties.
4-Fluoroaniline: A simpler derivative with a single fluorine atom, used as a precursor in various chemical syntheses.
4-(Trifluoromethoxy)aniline: Contains three fluorine atoms in the methoxy group, often used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 4-(Fluoromethoxy)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C7H9ClFNO |
|---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
4-(fluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c8-5-10-7-3-1-6(9)2-4-7;/h1-4H,5,9H2;1H |
InChI Key |
JEBXVJUHADFQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)









![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
